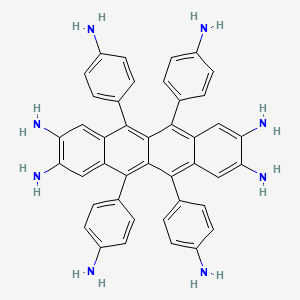![molecular formula C8H11N3O4S B14193333 N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide CAS No. 919997-36-7](/img/structure/B14193333.png)
N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a hydroxamic acid moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide typically involves the reaction of hydroxylamine with a suitable acyl chloride or ester derivative of pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature or slightly elevated to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amides or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly for metalloproteinases and histone deacetylases.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide involves its ability to chelate metal ions in the active site of enzymes. This chelation inhibits the enzyme’s activity by preventing the binding of natural substrates. The compound targets metalloproteinases and histone deacetylases, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-{[(pyridin-2-yl)methyl]sulfamoyl}acetamide
- N-Hydroxy-2-{[(pyridin-4-yl)methyl]sulfamoyl}acetamide
- N-Hydroxy-2-{[(quinolin-3-yl)methyl]sulfamoyl}acetamide
Uniqueness
N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide is unique due to its specific substitution pattern on the pyridine ring, which influences its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
919997-36-7 |
|---|---|
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-hydroxy-2-(pyridin-3-ylmethylsulfamoyl)acetamide |
InChI |
InChI=1S/C8H11N3O4S/c12-8(11-13)6-16(14,15)10-5-7-2-1-3-9-4-7/h1-4,10,13H,5-6H2,(H,11,12) |
InChI Key |
JLCUTXIJADGRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)


methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)



![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
